(2E)-N-(2-Methoxyethyl)-3-phenyl-2-propen-1-amine hydrochloride
Overview
Description
(2E)-N-(2-Methoxyethyl)-3-phenyl-2-propen-1-amine hydrochloride, also known as methoxyphenamine hydrochloride, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of phenethylamine and is commonly used as a reagent in organic chemistry. In
Scientific Research Applications
Synthesis and Structural Properties
- Research on the synthesis and structural properties of novel substituted compounds has shown how reactions with substituted anilines can lead to the formation of various products depending on the amine type and reaction conditions. This suggests potential pathways for synthesizing and analyzing compounds similar to (2E)-N-(2-Methoxyethyl)-3-phenyl-2-propen-1-amine hydrochloride, highlighting the importance of understanding reaction mechanisms and product formation (Issac & Tierney, 1996).
Environmental and Biological Applications
- Studies on the environmental impact of chemicals have examined compounds like methoxychlor, revealing insights into how similar compounds might interact with biological systems and the environment. This research underscores the importance of investigating the biological and environmental effects of chemical compounds, including their metabolism and toxicity (Cummings, 1997).
Analytical Techniques in Biomedical Sciences
- Analytical techniques for identifying and quantifying chemical compounds and their metabolites in biological matrices have advanced, enabling the study of their bioactive metabolites. Such research can provide a foundation for understanding the biological effects of compounds like (2E)-N-(2-Methoxyethyl)-3-phenyl-2-propen-1-amine hydrochloride and their potential therapeutic applications (Teunissen et al., 2010).
Advanced Oxidation Processes for Compound Degradation
- The degradation of nitrogen-containing hazardous compounds using advanced oxidation processes highlights methods that could potentially be applied to manage the environmental impact of a wide range of chemicals, including (2E)-N-(2-Methoxyethyl)-3-phenyl-2-propen-1-amine hydrochloride. Such processes are crucial for reducing the ecological footprint of chemical compounds (Bhat & Gogate, 2021).
properties
IUPAC Name |
(E)-N-(2-methoxyethyl)-3-phenylprop-2-en-1-amine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-14-11-10-13-9-5-8-12-6-3-2-4-7-12;/h2-8,13H,9-11H2,1H3;1H/b8-5+; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXGLYRHSUGQFK-HAAWTFQLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC=CC1=CC=CC=C1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC/C=C/C1=CC=CC=C1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-Methoxyethyl)-3-phenyl-2-propen-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.